molecular formula C16H24N6O3 B2472556 2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1376350-77-4

2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No. B2472556
CAS RN: 1376350-77-4
M. Wt: 348.407
InChI Key: MCSQRMZILMRJGP-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms in their ring structure . They are known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-leishmanial effects . Oxazoles, on the other hand, are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction can be carried out in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . Nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by techniques such as FTIR, proton NMR, 13 C NMR, and UV–Visible spectroscopy .

Scientific Research Applications

Synthesis and Structural Studies

  • Researchers synthesized derivatives involving the 1,2,4-oxadiazole ring and 1,4-diazepane moieties, focusing on their structure and thermal stability. For instance, a study synthesized 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its N-trinitroethylamino derivatives, analyzing their thermal stabilities and detonation performance (Yu et al., 2017).

Pharmacological Applications

  • Several compounds incorporating 1,4-diazepane and 1,2,4-oxadiazole structures were synthesized and evaluated for their positive inotropic activities. This included assessing their effects on isolated rabbit-heart preparations and exploring their potential as inotropic agents (Li et al., 2008), (Ye et al., 2011).

Antimicrobial and Antifungal Research

  • Research on triazole-oxadiazole compounds, which includes structures similar to 2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide, has shown promising antifungal and apoptotic effects against various Candida species (Çavușoğlu et al., 2018).

Synthesis and Biological Assessment

  • A study on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides explored their pharmacological activities, illustrating the diverse applicability of these compounds in medicinal chemistry (Karpina et al., 2019).

Mechanism of Action

While the specific mechanism of action for your compound is not available, many oxadiazole derivatives are recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse functionalities is an important goal for modern organic chemistry . They have potential applications in the development of new drugs, especially as anti-infective agents .

properties

IUPAC Name

2-[4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3/c1-3-16-18-14(20-25-16)10-21-5-4-6-22(8-7-21)11-15(23)17-13-9-12(2)24-19-13/h9H,3-8,10-11H2,1-2H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSQRMZILMRJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCCN(CC2)CC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide

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